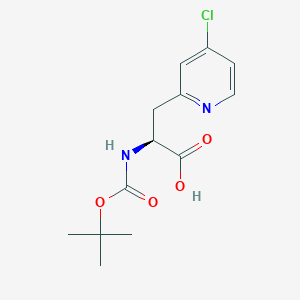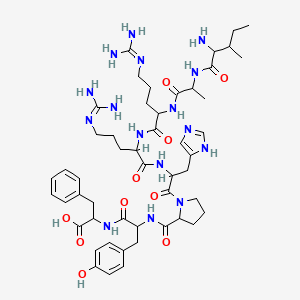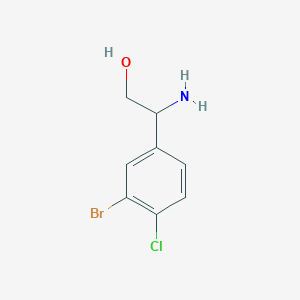
2,3,5,6-tetraphenylterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetraphenylterephthalic acid: is an organic compound with the chemical formula C30H18O4. It belongs to the class of aromatic polycarboxylic acids. The compound features four phenyl rings attached to a terephthalic acid core. Terephthalic acid is a well-known building block in polymer chemistry and is commonly used in the production of polyesters and plastics. The addition of phenyl groups to terephthalic acid results in the formation of this intriguing compound.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 2,3,5,6-tetraphenylterephthalic acid. One common method involves the reaction of terephthalic acid with benzene in the presence of a Lewis acid catalyst. The phenyl groups are introduced through electrophilic aromatic substitution reactions. The overall process can be summarized as follows:
Terephthalic acid+4C6H6Lewis acid2,3,5,6-tetraphenylterephthalic acid
Industrial Production: While industrial-scale production methods are less common for this specific compound, laboratory-scale synthesis is feasible. Researchers have explored various reaction conditions and catalysts to optimize the yield and purity of this compound.
Analyse Des Réactions Chimiques
Reactivity: 2,3,5,6-Tetraphenylterephthalic acid is relatively stable due to the resonance stabilization provided by the phenyl rings. it can participate in various reactions:
Oxidation: Under appropriate conditions, it can undergo oxidation reactions.
Reduction: Reduction of the carbonyl groups may lead to the corresponding diol or other reduced derivatives.
Substitution: The phenyl groups can be substituted with other functional groups.
Esterification: Reaction with alcohols can yield esters.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H).
Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides).
Esterification: Alcohols (e.g., ethanol, methanol).
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield diols or other reduced derivatives, while substitution reactions can lead to various substituted tetraphenylterephthalic acids.
Applications De Recherche Scientifique
2,3,5,6-Tetraphenylterephthalic acid finds applications in:
Materials Science: Due to its rigid and planar structure, it can serve as a building block for designing functional materials.
Fluorescent Probes: Its fluorescence properties make it useful as a probe in biological studies.
Supramolecular Chemistry: It participates in host-guest interactions and self-assembly processes.
Mécanisme D'action
The exact mechanism by which 2,3,5,6-tetraphenylterephthalic acid exerts its effects depends on its specific application. For example, in fluorescent probes, it undergoes excited-state intramolecular proton transfer (ESIPT) to emit light. In materials science, its rigidity and π-conjugated system contribute to its unique properties.
Comparaison Avec Des Composés Similaires
While 2,3,5,6-tetraphenylterephthalic acid is relatively unique due to its tetraphenyl substitution pattern, other related compounds include:
Terephthalic Acid: The parent compound without phenyl groups.
2,3,5,6-Tetramethylterephthalic Acid: A derivative with methyl groups instead of phenyl groups.
2,3,5,6-Tetrafluoroterephthalic Acid: A fluorinated analog.
Propriétés
IUPAC Name |
2,3,5,6-tetraphenylterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(34)29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(32(35)36)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20H,(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXVXJWGNZSGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C(=O)O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)



![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)

![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)


![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)



